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molecular formula C11H10O4 B8277698 Isophthalic acid monoallyl ester

Isophthalic acid monoallyl ester

Cat. No. B8277698
M. Wt: 206.19 g/mol
InChI Key: NWHOAXHJVDBUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06548495B2

Procedure details

The 5-(3-carboxyacetyl-phenyl)-oxazole-4-carboxylic acid ethyl ester was prepared from 5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester [prepared by the following sequence: i.) A mixture of isophthalic acid monoallyl ester (8.2 g), thionyl chloride (4.4 mL) and DMF (0.1 mL) in toluene (50 mL) was heated to 90° C. for 2 h. The mixture was evaporated in vacuum to give 3-chlorocarbonyl-benzoic acid allyl ester (9.0 g) as a light-yellow oil. ii.) To a solution of this material (9.0 g) and isocyano-acetic acid ethyl ester (4.4 mL) in THF (60 mL) was added at 0° C. Et3N (14.0 mL). The mixture was stirred at 20° C. for 2.5 h and then evaporated in vacuum. The residue was partitioned between EtOAc and brine and the organic layer was dried and evaporated in vacuum. The residual oil was chromatographed on silica gel using EtOAc/hexane as eluent to give 5-(3-allyloxycarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester (6.9 g) as a pale-yellow oil. iii.) This material (6.9 g) was subjected to the palladium-catalysed allylester cleavage according to general procedure G (method b) to give 5-(3-carboxy-phenyl)-oxazole-4-carboxylic acid ethyl ester (6.9 g) as light brown crystals, mp 190-192° C. iv.) This carboxylic acid (2.6 g) was heated with thionyl chloride in toluene and the resulting carboxylic acid chloride was used directly in the next step.] (2.8 g) and bis(trimethylsilyl)malonate with n-BuLi in ether at −60° C. to 0° C. according to general procedure K (method c2). The crude material was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure L (method a). Obtained as pale-yellow crystals (1.4 g).
Name
5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17]([Cl:19])=[O:18])[CH:12]=1)=[O:5])[CH3:2].[CH2:20]([O:23][C:24](=[O:34])[C:25]1[CH:33]=[CH:32][CH:31]=[C:27]([C:28](O)=[O:29])[CH:26]=1)[CH:21]=[CH2:22].S(Cl)(Cl)=O.CN(C=O)C>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][O:9][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([C:17](=[O:18])[CH2:25][C:24]([OH:34])=[O:23])[CH:12]=1)=[O:5])[CH3:2].[CH2:20]([O:23][C:24](=[O:34])[C:25]1[CH:33]=[CH:32][CH:31]=[C:27]([C:28]([Cl:19])=[O:29])[CH:26]=1)[CH:21]=[CH2:22]

Inputs

Step One
Name
5-(3-chlorocarbonyl-phenyl)-oxazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)C(=O)Cl
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C=C)OC(C1=CC(C(=O)O)=CC=C1)=O
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the following sequence
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=COC1C1=CC(=CC=C1)C(CC(=O)O)=O
Name
Type
product
Smiles
C(C=C)OC(C1=CC(=CC=C1)C(=O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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